Home > Products > Screening Compounds P79663 > GLP-1 receptor agonist 4
GLP-1 receptor agonist 4 -

GLP-1 receptor agonist 4

Catalog Number: EVT-15281009
CAS Number:
Molecular Formula: C51H44Cl2N4O6
Molecular Weight: 879.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Glucagon-like peptide-1 receptor agonist 4 is a synthetic compound designed to mimic the action of the naturally occurring glucagon-like peptide-1. This class of drugs primarily targets the glucagon-like peptide-1 receptor, which plays a critical role in glucose metabolism and insulin secretion. The compound is particularly relevant in the treatment of type 2 diabetes mellitus and obesity, as it enhances insulin secretion in a glucose-dependent manner while also reducing glucagon secretion, thereby lowering blood sugar levels.

Source and Classification

Glucagon-like peptide-1 receptor agonists are classified based on their pharmacological properties and therapeutic applications. They can be categorized into two main groups: those that are used for managing type 2 diabetes and those that are being explored for weight management. Glucagon-like peptide-1 receptor agonist 4, like other members of this class, is synthesized to improve stability and prolong action compared to endogenous glucagon-like peptide-1, which is rapidly degraded in the bloodstream.

Synthesis Analysis

The synthesis of glucagon-like peptide-1 receptor agonist 4 typically involves solid-phase peptide synthesis (SPPS), which allows for the efficient assembly of peptide sequences. This method includes several key steps:

  1. Resin Selection: ChemMatrix resin is often utilized due to its high crude purity in synthesizing glucagon-like peptide-1 receptor agonists .
  2. Coupling Reagents: Common reagents include HCTU or COMU, which facilitate the formation of peptide bonds during synthesis.
  3. Deprotection Steps: Deprotections are performed using piperidine in dimethylformamide at controlled temperatures to ensure optimal yield.
  4. Cleavage and Purification: After synthesis, peptides are cleaved from the resin using trifluoroacetic acid and purified through high-performance liquid chromatography (HPLC) .
Molecular Structure Analysis

The molecular structure of glucagon-like peptide-1 receptor agonist 4 consists of a sequence of amino acids that allows it to bind effectively to the glucagon-like peptide-1 receptor. The structure typically includes:

  • A backbone formed by alternating amino acids.
  • Specific modifications to enhance resistance to enzymatic degradation.
  • A C-terminal extension that contributes to its stability and receptor affinity.

The precise molecular formula and structural data can vary depending on specific modifications made during synthesis.

Chemical Reactions Analysis

Glucagon-like peptide-1 receptor agonist 4 undergoes several types of chemical reactions, including:

  • Oxidation: This may occur during synthesis or storage, potentially affecting the compound's stability.
  • Reduction: Reduction reactions can be employed to modify functional groups within the peptide.
  • Substitution Reactions: These reactions allow for the introduction of various side chains or modifications that can enhance biological activity or pharmacokinetic properties.
Mechanism of Action

The mechanism of action for glucagon-like peptide-1 receptor agonist 4 involves binding to the glucagon-like peptide-1 receptor, which triggers a cascade of intracellular signaling events:

  1. Receptor Activation: Upon binding, the receptor undergoes a conformational change that activates intracellular signaling pathways.
  2. Insulin Secretion: This activation leads to increased insulin secretion from pancreatic beta cells in a glucose-dependent manner.
  3. Glucagon Suppression: The compound also inhibits glucagon release from alpha cells, contributing to lower blood glucose levels.
  4. Gastric Emptying Delay: Additionally, it slows gastric emptying, promoting satiety and reducing food intake .
Physical and Chemical Properties Analysis

The physical and chemical properties of glucagon-like peptide-1 receptor agonist 4 include:

  • Molecular Weight: Typically ranges around several thousand Daltons depending on modifications.
  • Solubility: Generally soluble in water and various organic solvents.
  • Stability: Enhanced stability compared to native glucagon-like peptide-1 due to structural modifications that resist degradation by dipeptidyl peptidase IV.

These properties are critical for ensuring effective delivery and therapeutic efficacy.

Applications

Glucagon-like peptide-1 receptor agonist 4 has several scientific uses:

  • Type 2 Diabetes Management: It is primarily used in treating type 2 diabetes by improving glycemic control.
  • Obesity Treatment: Its effects on appetite regulation make it a candidate for obesity therapies.
  • Research Applications: Ongoing studies explore its potential neuroprotective effects and implications in cardiovascular health .
Historical Evolution and Developmental Milestones of GLP-1 Receptor Agonists

Discovery of GLP-1 and Early Incretin Research

The foundational understanding of glucagon-like peptide-1 (GLP-1) emerged from recombinant DNA technology advances in the early 1980s. Researchers decoded the nucleotide sequences of cloned proglucagon cDNAs, revealing that the mammalian preproglucagon gene encoded glucagon and two additional glucagon-related peptides: GLP-1 and GLP-2 [5]. Initial bioactivity studies of the predicted 37-amino acid GLP-1(1-37) peptide yielded inconsistent physiological results. A breakthrough occurred in 1987 when Drucker and colleagues demonstrated that N-terminally truncated isoforms (specifically GLP-1(7-37) and GLP-1(7-36)amide) potently stimulated glucose-dependent insulin secretion in pancreatic β-cells. At concentrations of 50 pM–5 nM, GLP-1(7-37) increased cyclic AMP accumulation, insulin mRNA transcripts, and insulin secretion in islet cell lines—effects absent with full-length GLP-1 or glucagon [5] [10]. This established GLP-1(7-36)amide as the principal bioactive form, acting as an incretin hormone that augments insulin release following nutrient ingestion. Critically, early clinical studies revealed that the insulinotropic effects of GLP-1 were preserved in individuals with type 2 diabetes, unlike the related incretin glucose-dependent insulinotropic polypeptide (GIP), highlighting its therapeutic potential [10].

Table 1: Key Early Milestones in GLP-1 Research

YearDiscoverySignificance
1983-1986Cloning of anglerfish and mammalian proglucagon cDNAs [5]Revealed sequences of GLP-1 and GLP-2 within prohormone
1987Identification of bioactive GLP-1(7-37)/(7-36)amide [5] [10]Defined truncated peptides as potent stimulators of cAMP and insulin secretion in β-cells
1992Demonstration of preserved GLP-1 (but not GIP) activity in T2D [10]Validated GLP-1 as a viable therapeutic target for diabetes treatment

Isolation of Exendin-4 and Structural Analog Development

A parallel discovery pathway emerged from reptilian venom research. In 1992, a novel 39-amino acid peptide, exendin-4, was isolated from Heloderma suspectum (Gila monster) venom using an amino acid sequencing assay targeting peptides with N-terminal histidine residues [1] [6]. Exendin-4 shared 53% homology with human GLP-1(7-36)amide but differed from its congener exendin-3 (from Heloderma horridum) by two amino acid substitutions: Gly²-Glu³ replacing Ser²-Asp³. Crucially, exendin-4 exhibited unique receptor binding specificity. In dispersed guinea pig pancreatic acini, it stimulated a monophasic increase in cAMP starting at 100 pM, plateauing at 10 nM. This activity was progressively inhibited by the exendin receptor antagonist exendin(9-39)amide. Unlike exendin-3, exendin-4 did not stimulate amylase release or inhibit vasoactive intestinal peptide (VIP) binding, indicating selective interaction with a distinct exendin receptor [1] [6]. Its prolonged stability compared to native GLP-1 (half-life ~2.4 hours vs. minutes) made it a prototype for drug development. This led to the creation of exenatide (synthetic exendin-4), which gained FDA approval in 2005 as the first GLP-1 receptor agonist (GLP-1RA) for type 2 diabetes adjunctive therapy, administered twice daily [4] [9].

Key Innovations in Peptide Engineering for Receptor Affinity

Optimizing receptor affinity and metabolic stability required sophisticated chemical modifications beyond simple sequence mimicry:

  • DPP-4 Resistance: Native GLP-1 undergoes rapid degradation by dipeptidyl peptidase-4 (DPP-4), which cleaves Ala⁸-Glu⁹. Analog development focused on Ala⁸ substitution. In exenatide, Ala⁸ was replaced by Gly, conferring DPP-4 resistance. Similarly, lixisenatide (based on exendin-4) incorporated six C-terminal lysine residues and a Gly⁸ substitution [4] [7].
  • Fatty Acid Acylation: Liraglutide (approved 2010) introduced a C16 fatty acid chain linked via a glutamate spacer to Lys²⁶. This promoted non-covalent binding to serum albumin, slowing renal clearance and extending half-life to 13 hours for once-daily dosing. Semaglutide optimized this further with a C18 diacid chain at Lys²⁶ using a glutamate-Glu spacer, achieving a 160-hour half-life [4] [9].
  • Cyclization Chemistry: Beyond linear analogs, cyclization strategies profoundly enhanced binding affinity. Research on the M2pep macrophage-targeting peptide demonstrated that cyclization via decafluorobiphenyl (DFBP) linkers between cysteine residues improved binding affinity (KD ~2.03 μM) by 18-fold compared to disulfide-cyclized versions (KD ~36.3 μM). Though not directly applied to early GLP-1RAs, this principle informed later peptide engineering [2].
  • Fc Fusion and Albumin Binding: Albiglutide (fused to human albumin) and dulaglutide (two GLP-1 analogs fused to an IgG4-Fc fragment) exploited neonatal Fc receptor (FcRn) recycling. This evasion of lysosomal degradation extended half-lives to 120 hours and 90 hours, respectively, enabling weekly dosing [4] [7].

Table 2: Structural Engineering Strategies in GLP-1RA Development

StrategyRepresentative AgonistKey ModificationEffect on Pharmacokinetics
DPP-4 SubstitutionExenatide, LixisenatideAla⁸→Gly⁸Prevents enzymatic cleavage; extends t½ to 2-4 hours
Fatty Acid AcylationLiraglutide, SemaglutideC16/C18 fatty acid chain at Lys²⁶Albumin binding; t½ = 13-160 hours
Fc FusionDulaglutideGLP-1 dimer linked to IgG4-Fc fragmentFcRn recycling; t½ = 90 hours
Albumin FusionAlbiglutideTwo GLP-1 sequences fused to human albuminReduced clearance; t½ = 120 hours
PEGylationPEG-Loxenatide40 kDa polyethylene glycol conjugateReduced renal clearance; t½ = 80 hours

Transition from Short-Acting to Long-Acting Formulations

Overcoming the short half-life of native GLP-1 (1-2 minutes) and early analogs like exenatide (2.4 hours) required innovative formulation technologies:

  • Sustained-Release Microspheres: The first weekly exenatide formulation (Bydureon, approved 2012) encapsulated exendin-4 in biodegradable poly(D,L-lactide-co-glycolide) (PLG) polymer microspheres (0.06 mm diameter). Following subcutaneous injection, PLG hydrolysis slowly releases exendin-4 over weeks, providing sustained plasma concentrations [4] [7].
  • PEGylation: PEG-Loxenatide (approved China 2019) conjugated a modified exendin-4 analog to a 40 kDa polyethylene glycol (PEG) polymer. PEGylation reduces renal filtration, increases hydrodynamic radius, and shields against proteolysis, achieving an 80-hour half-life for weekly dosing [4] [7].
  • Oral Delivery Breakthrough: Overcoming peptide degradation in the gastrointestinal tract posed a major hurdle. Semaglutide's oral formulation (Rybelsus, approved 2019) uses a permeation enhancer (sodium N-(8-[2-hydroxybenzoyl]amino) caprylate) packaged in a gastric-resistant tablet. This facilitates transcellular absorption across the gastric epithelium, achieving bioavailability of ~0.8–1%—sufficient for clinical efficacy due to its high potency [4] [9].
  • Ultra-Long-Acting Agents: Recent agents push dosing intervals further. Semaglutide injection (Ozempic/Wegovy, t½ ~160 hours) and the dual GIP/GLP-1 receptor agonist tirzepatide (Mounjaro/Zepbound, t½ ~5 days) enable once-weekly subcutaneous administration with sustained receptor engagement [4] [9].

Table 3: Evolution of GLP-1RA Dosing Intervals

AgonistBrand Name(s)Year ApprovedMechanism of Long ActionDosing Interval
ExenatideByetta2005DPP-4 resistance (Gly² substitution)Twice daily
LiraglutideVictoza2010Fatty acid acylation (C16 chain)Once daily
Exenatide ERBydureon2012PLG microsphere sustained releaseOnce weekly
DulaglutideTrulicity2014Fc fusion (IgG4-Fc)Once weekly
Semaglutide (oral)Rybelsus2019Absorption enhancer + fatty acid acylationOnce daily
Semaglutide (inj)Ozempic/Wegovy2017/2021Fatty acid acylation (C18 diacid chain)Once weekly
TirzepatideMounjaro/Zepbound2022/2023Fatty acid acylation + dual GIPR/GLP-1R agonismOnce weekly

This progression from short-acting injectables to long-acting formulations exemplifies the convergence of peptide biochemistry, pharmacokinetic engineering, and innovative delivery technologies—transforming GLP-1RAs into cornerstone therapies for metabolic diseases.

Properties

Product Name

GLP-1 receptor agonist 4

IUPAC Name

(2S)-3-[4-(4-cyanophenyl)phenyl]-2-[[(3R,8S)-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-1-methyl-2-oxo-7-[(1S)-1-phenylpropyl]-8,9-dihydro-6H-pyrido[4,3-g][1,4]benzoxazine-8-carbonyl]amino]propanoic acid

Molecular Formula

C51H44Cl2N4O6

Molecular Weight

879.8 g/mol

InChI

InChI=1S/C51H44Cl2N4O6/c1-3-44(36-7-5-4-6-8-36)57-29-39-27-47-45(56(2)50(59)48(63-47)37-18-20-40(21-19-37)62-30-33-13-22-41(52)42(53)23-33)25-38(39)26-46(57)49(58)55-43(51(60)61)24-31-9-14-34(15-10-31)35-16-11-32(28-54)12-17-35/h4-23,25,27,43-44,46,48H,3,24,26,29-30H2,1-2H3,(H,55,58)(H,60,61)/t43-,44-,46-,48+/m0/s1

InChI Key

ZXJQFMYVTDGFTB-QLEABDMDSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)N2CC3=CC4=C(C=C3CC2C(=O)NC(CC5=CC=C(C=C5)C6=CC=C(C=C6)C#N)C(=O)O)N(C(=O)C(O4)C7=CC=C(C=C7)OCC8=CC(=C(C=C8)Cl)Cl)C

Isomeric SMILES

CC[C@@H](C1=CC=CC=C1)N2CC3=CC4=C(C=C3C[C@H]2C(=O)N[C@@H](CC5=CC=C(C=C5)C6=CC=C(C=C6)C#N)C(=O)O)N(C(=O)[C@H](O4)C7=CC=C(C=C7)OCC8=CC(=C(C=C8)Cl)Cl)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.